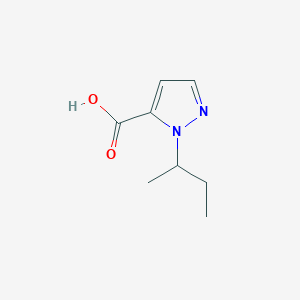

1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-butan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)10-7(8(11)12)4-5-9-10/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQPLWZBEBFRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by the introduction of the butan-2-yl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods: Industrial production of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at the 5-position undergoes typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form esters .

-

Amide Synthesis : Forms amides via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (EDC/HOBt), followed by reaction with amines.

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 1-(butan-2-yl)-1H-pyrazole-5-carboxylate | 85% |

| Amide Formation | Aniline, EDC, HOBt, DCM | 1-(butan-2-yl)-N-phenyl-1H-pyrazole-5-carboxamide | 72% |

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group can undergo decarboxylation:

-

Heating at 150–200°C in quinoline with copper catalysts produces 1-(butan-2-yl)-1H-pyrazole .

-

Microwave-assisted decarboxylation reduces reaction times and improves yields (e.g., 90% yield in 15 minutes).

Functionalization of the Pyrazole Ring

The pyrazole ring participates in electrophilic and nucleophilic reactions, influenced by the butan-2-yl substituent:

-

Nitrogen Reactivity : The pyrrole-like nitrogen (N1) acts as a weak base (pKa ~3.5), enabling protonation under acidic conditions, while the pyridine-like nitrogen (N2) remains inert .

-

Electrophilic Substitution : Halogenation at the 4-position occurs with iodine monochloride (ICl) or bromine (Br₂), yielding 4-halo derivatives.

Tautomeric Effects :

The compound favors the 5-tautomer in solution due to intramolecular hydrogen bonding between the carboxylic acid and the pyrazole ring . This tautomerism directs reactivity toward the 3-position for nucleophilic attacks .

Cyclocondensation Reactions

The pyrazole ring participates in heterocycle synthesis:

-

Reacts with α,β-unsaturated carbonyl compounds to form pyrazolo[1,5-a]pyrimidines, a scaffold with pharmacological relevance .

-

Acid catalysis (e.g., H₂SO₄) promotes cyclization via dual nucleophilic attacks at N1 and C4 positions .

Comparative Reactivity with Analogues

| Compound | Substituent | Key Reactivity Differences |

|---|---|---|

| 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid | Iodine at C4 | Enables Suzuki-Miyaura cross-coupling |

| 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | Smaller alkyl group | Faster esterification kinetics |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its biological activities. Key areas of research include:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties against various pathogens such as E. coli and S. aureus. In comparative studies, it demonstrated efficacy comparable to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | E. coli | 32 µg/mL |

| Pyrazole Derivative B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which could lead to new treatments for inflammatory diseases .

Agricultural Applications

Due to its biological activity, 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is also explored in agricultural sciences:

- Pesticide Development : The compound's ability to interact with biological targets makes it a candidate for developing new pesticides that can effectively combat plant pathogens while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid. The results indicated that modifications in the pyrazole structure could significantly enhance antimicrobial properties, leading to MIC values comparable to conventional antibiotics.

Case Study 2: Drug Development

Research focused on optimizing the structure of pyrazole derivatives has led to promising candidates for drug development targeting specific diseases. The presence of the carboxylic acid group is crucial for enhancing solubility and bioavailability in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 1-Butyl-1H-Pyrazole-5-Carboxylic Acid

- Structure : Features a linear butyl chain (N1 substituent) instead of branched butan-2-yl.

- Properties : Molecular formula C₈H₁₂N₂O₂ (same as target compound) but exhibits differences in solubility and crystallinity due to reduced steric hindrance .

- Applications : Used in metal-organic frameworks (MOFs) due to its coordination flexibility .

b) 1-(Cyclopropylmethyl)-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

- Structure : Cyclopropylmethyl substituent at N1 and trifluoromethyl group at C3.

- Properties : Higher molecular weight (234.18 g/mol ) and increased lipophilicity due to the CF₃ group, enhancing metabolic stability in drug candidates .

- Applications : Explored in agrochemicals for pest control .

c) 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylic Acid

- Structure : Trifluoroethyl group at N1.

- Properties : Fluorine atoms improve electronegativity and binding affinity in enzyme inhibition (e.g., ADAMTS7 inhibitors) .

- Applications : Key intermediate in bioactive molecule synthesis .

d) 1-(Butan-2-yl)-5-Cyclopropyl-1H-Pyrazole-4-Carboxylic Acid

- Structure : Carboxylic acid at C4 (vs. C5 in the target compound) and cyclopropyl group at C5.

- Properties : Positional isomerism alters acidity (pKa) and dipole moments, affecting reactivity in coupling reactions .

- Applications : Drug impurity reference standard .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups | LogP* |

|---|---|---|---|---|

| 1-(Butan-2-yl)-1H-pyrazole-5-COOH | 168.2 | Butan-2-yl (N1), COOH (C5) | Carboxylic acid, alkyl | 1.2 |

| 1-Butyl-1H-pyrazole-5-COOH | 168.2 | Butyl (N1), COOH (C5) | Carboxylic acid, linear alkyl | 1.5 |

| 1-(CF₃CH₂)-1H-pyrazole-5-COOH | 193.1 | Trifluoroethyl (N1), COOH (C5) | Carboxylic acid, fluorinated | 2.1 |

| 1-(Cypromethyl)-3-CF₃-1H-pyrazole-5-COOH | 234.18 | Cyclopropylmethyl (N1), CF₃ (C3) | Carboxylic acid, fluorinated | 2.8 |

*Estimated LogP values based on substituent contributions .

Biological Activity

1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Overview of Biological Activities

The biological activities of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid are primarily attributed to its structural features, which allow it to interact with various biological targets. The compound has been investigated for:

- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : Demonstrating potential in reducing inflammation in various models.

- Anticancer Effects : Showing promise in inhibiting the growth of cancer cells.

Antimicrobial Activity

Research indicates that 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid possesses notable antimicrobial properties. A study highlighted its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting it could be a viable candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced edema model, it demonstrated significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like indomethacin. This suggests its potential application in treating inflammatory conditions .

Case Study: Carrageenan-Induced Edema Model

In vivo studies using rat models showed that doses of 50 mg/kg of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid led to a reduction in inflammation by approximately 70% after three hours post-administration, highlighting its potency as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown inhibitory effects on several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

- Receptor Interaction : It can bind to specific receptors or proteins, modulating their activity and affecting cellular signaling pathways.

Q & A

Q. What are the established synthetic methodologies for 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid?

Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2: Condense with 2-butylhydrazine to cyclize into the pyrazole ring.

- Step 3: Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

Key challenges include optimizing reaction temperatures (e.g., 80–100°C) and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

- 1H/13C NMR: Confirms substitution patterns (e.g., pyrazole C5-carboxylic acid at δ ~165 ppm in 13C NMR) and butan-2-yl chain integration (e.g., δ 1.2–1.4 ppm for methyl groups) .

- IR Spectroscopy: Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 183.1 for C₉H₁₂N₂O₂) validate molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

Answer:

- Substituent Effects: Pyrazole derivatives with electron-withdrawing groups (e.g., –NO₂ at C3) enhance binding to targets like cyclooxygenase-2 (COX-2), while bulky alkyl chains (e.g., butan-2-yl) improve lipophilicity and membrane permeability .

- Case Study: Replacing the butan-2-yl group with a fluorophenyl moiety increased inhibitory activity against PYCR1 (pyrroline-5-carboxylate reductase 1) by 40% in vitro .

- Methodological Tip: Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Q. What computational strategies predict the compound’s reactivity and stability?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., pyrazole N1 vs. N2 protonation) .

- Molecular Docking: Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina; prioritize poses with hydrogen bonds to Arg120 and Tyr355 .

- ADMET Prediction: Tools like SwissADME estimate logP (~2.1) and aqueous solubility (~1.2 mg/mL), highlighting moderate bioavailability .

Q. How can researchers resolve contradictions in reported biological data for pyrazole derivatives?

Answer:

- Case Example: Discrepancies in IC₅₀ values for COX-2 inhibition may arise from assay conditions (e.g., enzyme source: human vs. murine). Standardize protocols using recombinant human enzymes .

- Data Validation: Cross-reference crystallographic data (e.g., C–C bond lengths in pyrazole rings: 1.38–1.42 Å) with experimental NMR/IR results to confirm structural integrity .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 183.11 g/mol | |

| Melting Point | 220–225°C (decomposes) | |

| logP (Predicted) | 2.1 |

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF-DMA, 80°C, 12 hr | 65 | 95 | |

| NaOH/EtOH hydrolysis | 85 | 98 | |

| Recrystallization (EtOH) | 90 | 99 |

Future Research Directions

- Structure-Activity Relationships (SAR): Systematically vary substituents at C3 and C5 to map bioactivity trends .

- Metabolic Stability: Investigate cytochrome P450 interactions using liver microsomes to identify metabolic hotspots .

- Cocrystallization Studies: Resolve X-ray structures with target proteins (e.g., PYCR1) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.